1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid
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Overview
Description
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry . The unique structure of this compound makes it a valuable scaffold for the development of various derivatives with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like palladium on carbon or Raney nickel.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The compound’s unique structure allows it to bind to active sites with high affinity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a simpler structure.
Imidazo[4,5-b]pyridine: Another fused bicyclic compound with different substitution patterns.
Pyrimido[1,2-a]azepine: A structurally related compound with a different ring system.
Uniqueness
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is unique due to its specific fused ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)8-4-3-7-14-10-6-2-1-5-9(10)13-11(8)14/h8H,1-7H2,(H,15,16) |
InChI Key |
RCTODLJIBZBJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CCCC3C(=O)O |
Origin of Product |
United States |
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